
3'-(2-Fluoroethyl)flumazenil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(2-Fluoroethyl)flumazenil is a fluorinated derivative of flumazenil, a well-known benzodiazepine antagonist. This compound is primarily used in positron emission tomography (PET) imaging to study the distribution and density of benzodiazepine receptors in the brain. The addition of the 2-fluoroethyl group enhances its properties for imaging applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a diaryliodonium salt precursor with fluorine-18 in the presence of kryptofix 2.2.2 and potassium carbonate in dimethylformamide . Another method involves hydrolysis of a flumazenil precursor intermediate followed by esterification .
Industrial Production Methods
Industrial production of 3’-(2-Fluoroethyl)flumazenil involves automated radiosynthesis using fluorine-18. This process includes the use of an automated 18F-labeling synthesizer, which ensures high radiochemical yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3’-(2-Fluoroethyl)flumazenil undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction is less common but can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Often uses reagents such as lithium aluminum hydride.
Substitution: Can involve nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-(2-Fluoroethyl)flumazenil is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a radioligand in PET imaging to study the distribution of benzodiazepine receptors.
Biology: Helps in understanding the role of benzodiazepine receptors in various neurological disorders.
Industry: Employed in the development of new drugs targeting benzodiazepine receptors.
Mecanismo De Acción
3’-(2-Fluoroethyl)flumazenil acts as a benzodiazepine antagonist by competitively inhibiting the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) receptor complex . This inhibition prevents the effects of benzodiazepines on the central nervous system, making it useful in reversing benzodiazepine overdose and in PET imaging to study receptor distribution.
Comparación Con Compuestos Similares
Similar Compounds
Flumazenil: The parent compound, used as a benzodiazepine antagonist.
[18F]Flumazenil: Another fluorinated derivative used in PET imaging.
[11C]Flumazenil: A carbon-11 labeled version used for similar imaging purposes.
Uniqueness
3’-(2-Fluoroethyl)flumazenil is unique due to its enhanced imaging properties, which result from the addition of the 2-fluoroethyl group. This modification allows for longer imaging sessions and better resolution in PET scans compared to other derivatives .
Propiedades
Número CAS |
676437-19-7 |
|---|---|
Fórmula molecular |
C15H13F2N3O3 |
Peso molecular |
321.28 g/mol |
Nombre IUPAC |
2-fluoroethyl 8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H13F2N3O3/c1-19-7-12-13(15(22)23-5-4-16)18-8-20(12)11-3-2-9(17)6-10(11)14(19)21/h2-3,6,8H,4-5,7H2,1H3 |
Clave InChI |
FNQQVJPAJAYMIE-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)OCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid](/img/structure/B13806779.png)

![3,5-Dibromo-2-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806782.png)
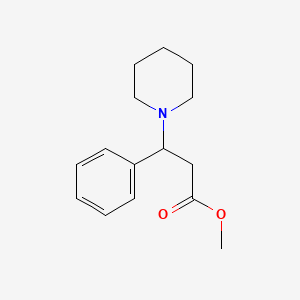
![Bicyclo[3.2.1]octa-3,6-dien-2-one, 3-chloro-](/img/structure/B13806803.png)
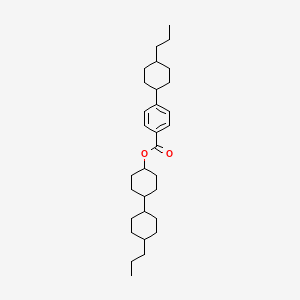
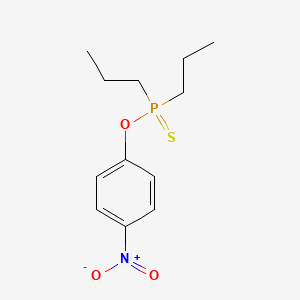
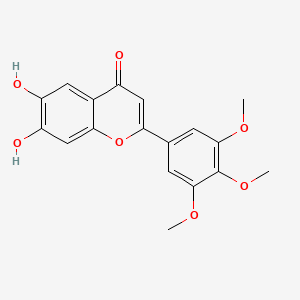
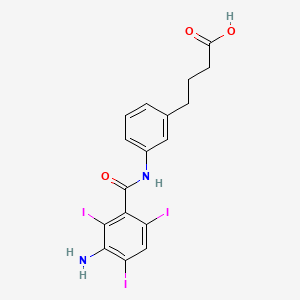
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
![4'-Methoxy-4-methyl-5-oxo-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13806860.png)
![(1S,2S,4R,5R)-tricyclo[3.2.1.02,4]oct-6-ene-3-carbonyl chloride](/img/structure/B13806861.png)

